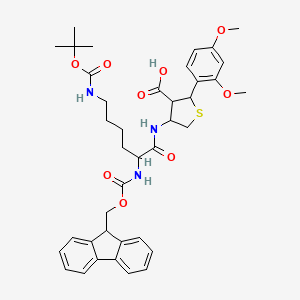
Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH
Overview
Description
Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: is a complex amino acid derivative commonly used in peptide synthesis. It consists of an amino group protected by the Fmoc (9-fluorenylmethoxycarbonyl) group, a lysine side chain protected by the Boc (tert-butyloxycarbonyl) group, and a cysteine residue modified with a Psi(Dmp,H)pro group. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH typically involves multiple steps:
Fmoc Protection: : The amino group of lysine is protected using the Fmoc group.
Boc Protection: : The lysine side chain is protected with the Boc group.
Cysteine Modification: : The cysteine residue is modified with the Psi(Dmp,H)pro group.
Coupling: : The protected lysine and cysteine residues are coupled together to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reaction time, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: can undergo various chemical reactions, including:
Oxidation: : The cysteine residue can be oxidized to form disulfide bonds.
Reduction: : The compound can be reduced to remove protecting groups.
Substitution: : The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include iodine and oxidizing agents like hydrogen peroxide.
Reduction: : Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Disulfide Bonds: : Oxidation of cysteine residues forms disulfide bonds, resulting in cyclic peptides or cross-linked structures.
Deprotection Products: : Reduction reactions yield deprotected amino acids, which can be further used in peptide synthesis.
Scientific Research Applications
Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: : It is a key reagent in the synthesis of peptides and proteins, allowing for the creation of complex biomolecules.
Drug Development: : The compound is used in the development of therapeutic peptides and proteins, which can be used as drugs or drug candidates.
Biological Studies: : It is used in biological studies to understand protein structure and function, as well as in the study of protein-protein interactions.
Mechanism of Action
The mechanism by which Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH exerts its effects involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups ensure that the amino and lysine side chain groups remain unreactive until the appropriate deprotection steps are taken. The cysteine residue can form disulfide bonds, which are crucial for the stability and function of the synthesized peptides.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: is similar to other Fmoc-protected amino acids used in peptide synthesis, such as Fmoc-Lys(Boc)-OH and Fmoc-Cys(Trt)-OH . its unique combination of protecting groups and cysteine modification makes it particularly useful for specific applications in peptide synthesis and drug development.
List of Similar Compounds
Fmoc-Lys(Boc)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Lys(Fmoc)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(Mmt)-OH
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]thiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O9S/c1-39(2,3)51-37(46)40-19-11-10-16-30(42-38(47)50-21-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29)35(43)41-31-22-52-34(33(31)36(44)45)28-18-17-23(48-4)20-32(28)49-5/h6-9,12-15,17-18,20,29-31,33-34H,10-11,16,19,21-22H2,1-5H3,(H,40,46)(H,41,43)(H,42,47)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUFCMLAJDLDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















